O-Demethyltramadol

描述

. 它以其强效的镇痛作用而闻名,并用于疼痛管理。 与曲马多不同,右美沙芬不需要代谢活化来发挥作用,因此即使在 CYP2D6 活性低的人群中也是有效的 .

准备方法

右美沙芬是通过曲马多的去甲基化合成的。 这个过程涉及使用肝脏酶(特别是 CYP2D6)将曲马多转化为右美沙芬 . 工业生产方法涉及使用化学合成技术以大量生产右美沙芬。 合成路线通常涉及使用二甲胺和环己酮等试剂,然后进行一系列化学反应来生成最终化合物 .

化学反应分析

Reagents and Conditions

-

Common Reagents Acetonitrile, methanol, and formic acid are common reagents used in the reactions involving O-Desmethyltramadol.

-

Reaction Conditions Reactions are often conducted under basic conditions to facilitate the desired chemical transformations.

Types of Chemical Reactions

-

Oxidation, Reduction, and Substitution O-Desmethyltramadol undergoes oxidation, reduction, and substitution reactions, which are crucial for its metabolism and pharmacological activity.

Major Products Formed

-

N,O-didesmethyltramadol A major product formed from the reactions of O-Desmethyltramadol is N,O-didesmethyltramadol, among other metabolites. These products are essential for understanding the pharmacokinetics and pharmacodynamics of the compound.

-

O-Desmethyltramadol Glucuronide O-Desmethyltramadol and uridine diphosphate glucuronic acid can be converted into O-desmethyltramadol glucuronide and uridine 5'-diphosphate; which is mediated by the enzymes UDP-glucuronosyltransferase 2B7 and UDP-glucuronosyltransferase 1-8 .

Process for Preparation of O-Desmethyltramadol

-

O-Desmethyltramadol can be prepared by reacting tramadol with a potassium salt in an organic solvent . The potassium salt can be potassium hydroxide or potassium t-butoxide . The organic solvent is an alcoholic solvent such as polyethylene glycol or monoethylene glycol . The mixture is heated to a temperature between 190°C and 220°C . The mixture is diluted with water to obtain an aqueous phase, which is then acidified to a pH between 3 and 5, preferably 4, using an acidic reagent like hydrochloric acid, phosphoric acid, or acetic acid .

Effects of Apatinib on Tramadol Metabolism

科学研究应用

Pharmacological Properties

O-Demethyltramadol primarily functions as a μ-opioid receptor agonist , exhibiting a higher affinity for these receptors compared to tramadol itself. It has been observed to bind with an estimated 300-fold greater affinity to μ-opioid receptors, which is crucial for its analgesic effects . Additionally, O-demetyltramadol interacts with other opioid receptors, including δ- and κ-opioid receptors, contributing to its complex pharmacological profile .

Pain Management

This compound is utilized in the treatment of acute, chronic, and neuropathic pain. Its analgesic properties make it particularly beneficial for patients who may not respond adequately to tramadol due to genetic polymorphisms affecting drug metabolism .

Clinical Studies

Recent clinical trials have highlighted the efficacy of this compound in providing pain relief without the metabolic liabilities associated with tramadol. For instance, desmetramadol (a formulation containing O-desmethyltramadol) has shown comparable analgesic effects to tramadol while minimizing risks related to cytochrome P450 enzyme variability .

Scientific Research Applications

This compound serves as a valuable compound in various research domains:

- Analytical Chemistry : It is used as a reference standard in the development of analytical methods for quantifying opioid analgesics in biological samples .

- Pharmacogenomics : Studies focus on the impact of genetic variations in enzymes like CYP2D6 on the metabolism of tramadol and its metabolites, including this compound. This research aims to optimize pain management strategies based on individual genetic profiles .

- Neuroscience : Investigations into the interaction of this compound with muscarinic receptors reveal insights into its neural mechanisms and potential side effects related to autonomic functions .

Case Study 1: Analgesic Efficacy

A clinical trial evaluated the safety and efficacy of desmetramadol compared to tramadol in patients with chronic pain. The results indicated that desmetramadol provided superior analgesia with fewer side effects related to metabolic variability. The study measured plasma concentrations of both compounds and assessed pain relief using standardized scales .

Case Study 2: Toxicology Reports

Reports have emerged detailing cases of unintentional intoxications involving this compound, particularly when combined with other substances like mitragynine. These cases underscore the importance of understanding the pharmacokinetics and potential interactions of this compound in clinical settings .

Data Tables

| Property | This compound | Tramadol |

|---|---|---|

| μ-opioid receptor affinity | 300-fold higher | Lower |

| Primary therapeutic use | Pain management | Pain management |

| Metabolism | Directly active | Requires metabolic activation |

| Genetic variability impact | Less affected by CYP2D6 | Highly affected |

作用机制

右美沙芬通过与μ-阿片受体结合发挥作用,充当完全激动剂 . 它对 δ- 和 κ-阿片受体的亲和力较低。 该化合物还充当 5-羟色胺 5-HT2C 受体的拮抗剂,这可能有助于其抗抑郁作用 . 抑制 5-HT2C 受体会导致多巴胺和去甲肾上腺素的释放,这与情绪调节有关 .

相似化合物的比较

右美沙芬类似于其他阿片类镇痛剂,例如:

曲马多: 右美沙芬的母体化合物,需要代谢活化才能发挥作用。

可待因: 另一种阿片类镇痛剂,由 CYP2D6 代谢为其活性形式。

吗啡: 一种有效的阿片类镇痛剂,具有不同的作用机制。

右美沙芬的独特之处在于它不需要代谢活化,因此在 CYP2D6 活性低的人群中有效 . 这种特性使其与其他类似化合物区分开来,并使其成为疼痛管理中宝贵的工具。

生物活性

O-Demethyltramadol (ODT) is a significant active metabolite of tramadol, a widely prescribed analgesic. ODT exhibits a higher affinity for the μ-opioid receptors compared to tramadol, leading to its crucial role in pain management. This article delves into the biological activity of ODT, highlighting its pharmacokinetics, mechanisms of action, case studies, and research findings.

Pharmacokinetics

The pharmacokinetic profile of ODT is influenced by genetic polymorphisms in the CYP2D6 enzyme, which is responsible for its formation from tramadol. Variations in this enzyme lead to different metabolic phenotypes: ultrafast (UM), extensive (EM), intermediate (IM), and poor metabolizers (PM) .

Key Pharmacokinetic Findings

- Absorption and Distribution : After administration, ODT concentrations vary significantly among different metabolic phenotypes. For instance, after a dose of 400 mg tramadol, the AUC (Area Under the Curve) for ODT was significantly higher in EM compared to PM and IM .

- Metabolic Ratios : The metabolic ratio of ODT to tramadol was found to be highest in EMs (0.08–0.24), indicating more efficient conversion compared to IMs (0.05–0.1) and PMs (0.01–0.03) .

- Elimination Half-life : The half-life of ODT is approximately 4.8 hours, with significant variability based on individual metabolic capacity .

ODT's analgesic effects are attributed to multiple mechanisms:

- Opioid Receptor Agonism : ODT has a binding affinity that is 200 times greater than tramadol for μ-opioid receptors, making it substantially more potent as an analgesic .

- Noradrenergic Modulation : Studies indicate that ODT inhibits the firing rate of noradrenergic neurons in the locus coeruleus, contributing to its analgesic properties .

- Serotonin Reuptake Inhibition : Similar to tramadol, ODT also influences serotonin pathways, enhancing its analgesic effects through dual action on both opioid and serotonin receptors .

Case Studies

Several case studies have documented the effects and implications of ODT use:

- Intoxication Cases : A study reported nine cases where ODT was detected in postmortem blood samples alongside other substances like mitragynine. The concentrations of ODT ranged from 0.4 to 4.3 µg/g, indicating its potential for abuse and toxicity .

- Postoperative Pain Management : In a clinical setting involving surgical patients, sufficient pain control was achieved with tramadol doses; however, variations in ODT levels based on CYP2D6 genotype were noted to affect overall analgesic efficacy .

Research Findings

Recent studies have further elucidated the biological activity of ODT:

- Animal Studies : Research on rats demonstrated that ODT has a more potent effect on pain relief compared to tramadol itself, reinforcing its role as a primary active metabolite .

- Comparative Analyses : A comparative study highlighted that while tramadol provides moderate pain relief, ODT significantly enhances analgesic outcomes due to its higher receptor affinity .

Summary Table of Key Characteristics

| Characteristic | Tramadol | This compound |

|---|---|---|

| μ-Receptor Affinity | Low | High (200x tramadol) |

| Analgesic Potency | Moderate | High (2-4x tramadol) |

| Metabolism | CYP2D6 | CYP2D6 |

| Half-life | ~6 hours | ~4.8 hours |

| Clinical Use | Pain management | Pain management |

属性

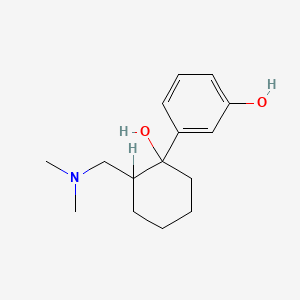

IUPAC Name |

3-[2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-16(2)11-13-6-3-4-9-15(13,18)12-7-5-8-14(17)10-12/h5,7-8,10,13,17-18H,3-4,6,9,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWJUQVWARXYRCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCCC1(C2=CC(=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40894102 | |

| Record name | 3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40894102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73986-53-5 | |

| Record name | 3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73986-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Demethyltramadol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073986535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40894102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does O-Demethyltramadol exert its analgesic effects?

A: this compound exerts its analgesic effects primarily through its action on the μ-opioid receptor. [, , , ] It exhibits a significantly higher affinity for this receptor subtype compared to its parent compound, tramadol. []

Q2: How does the route of administration affect the pharmacokinetics of tramadol and its metabolite, this compound?

A: Studies show that the route of administration influences the stereoselective kinetics of tramadol enantiomers. [] While intravenous administration primarily leads to the detection of tramadol and this compound in plasma, oral administration significantly increases N-demethylation of tramadol. [] This suggests a route-dependent metabolism of tramadol.

Q3: Is there a difference in the pharmacokinetics of tramadol enantiomers and their metabolites based on gender?

A: Research indicates significant gender-related differences in the pharmacokinetics of tramadol and this compound enantiomers. [, ] For instance, female rats exhibit higher plasma concentrations of (+)-tramadol, (-)-tramadol, and (+)-O-Demethyltramadol compared to male rats. [] Similar differences in pharmacokinetic parameters are observed in human volunteers as well. []

Q4: What is the role of cytochrome P450 2D6 (CYP2D6) in the metabolism of tramadol and this compound?

A: CYP2D6 plays a crucial role in the formation of this compound from tramadol. [, , , ] Individuals with different CYP2D6 genotypes exhibit varying responses to tramadol due to differences in this compound formation. [, , , ] For instance, poor metabolizers (PM) exhibit lower this compound levels and may experience reduced analgesic effects. [, ]

Q5: Does systemic inflammation affect tramadol metabolism?

A: Yes, research suggests that systemic inflammation influences the N-demethylation pathway of tramadol. [] Patients with lower cholinesterase activity, a marker of systemic inflammation, showed higher concentrations of N-demethyltramadol. [] This highlights the complex interplay between inflammation and drug metabolism.

Q6: How is this compound eliminated from the body?

A: Studies in rats have shown that this compound undergoes biliary excretion, with a preference for the excretion of the (+)-O-Demethyltramadol enantiomer. [] This suggests stereoselectivity in the biliary excretion process.

Q7: Are there any differences in the distribution of tramadol and this compound enantiomers in the central nervous system?

A: Research indicates that the distribution of both tramadol and this compound within the central nervous system is stereoselective. [] Following administration of tramadol, higher concentrations of (+)-tramadol and (-)-O-Demethyltramadol were observed in various brain regions compared to their respective enantiomers. []

Q8: What analytical techniques are commonly used to determine the concentration of tramadol and its metabolites, including this compound, in biological samples?

A8: Several analytical techniques are employed to quantify tramadol and this compound in biological samples, including:

Q9: Has the use of this compound been explored for the treatment of urinary incontinence?

A: Interestingly, research suggests a potential application of (+)-O-Demethyltramadol in treating urinary incontinence. [, ] Patent applications highlight its possible use in developing medications for this purpose.

Q10: Are there known instances of tramadol withdrawal in neonates, and how is this compound involved?

A: Yes, tramadol withdrawal has been reported in neonates, particularly in cases where mothers were treated with tramadol during pregnancy. [] This highlights the importance of considering the potential for fetal exposure and withdrawal symptoms when prescribing tramadol to pregnant women.

Q11: How does the analgesic potency of tramadol compare to other analgesics like morphine and tapentadol in dogs?

A: Studies in dogs have shown that while morphine and tapentadol induce dose-dependent analgesia, tramadol failed to elicit a significant analgesic effect. [] This difference is attributed to the low metabolic activation of tramadol to this compound in dogs. []

Q12: Could you explain the significance of minimum effective concentrations (MEC) in the context of tramadol and this compound for postoperative pain management?

A: Research using patient-controlled analgesia (PCA) with tramadol has shown wide inter-individual variability in the minimum effective concentration (MEC) required for pain relief. [] This variability underscores the importance of individualized dosing strategies for tramadol to optimize pain control while minimizing side effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。